

# Application Notes and Protocols for HPLC Analysis of Disperse Blue 102 Purity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse blue 102

Cat. No.: B083065

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## Introduction

**Disperse Blue 102** is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.<sup>[1]</sup> Ensuring the purity of this dye is critical for consistent color quality and to minimize potential health risks associated with impurities. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of **Disperse Blue 102** and quantifying any related substances. This document provides a detailed protocol for the HPLC analysis of **Disperse Blue 102** purity.

The manufacturing process of **Disperse Blue 102** involves the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.<sup>[1]</sup> Consequently, potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A robust HPLC method can effectively separate the main dye component from these impurities, allowing for accurate purity determination.

## Experimental Protocol: HPLC Analysis of Disperse Blue 102

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of **Disperse Blue 102** and its related substances.

### 1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size).
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Ammonium acetate and formic acid (analytical grade).
- Reference Standard: **Disperse Blue 102** reference standard of known purity.
- Sample: **Disperse Blue 102** sample to be analyzed.

## 2. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 $\mu$ m
Mobile Phase A	10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid
Mobile Phase B	Acetonitrile
Gradient Elution	0 min: 40% B 7 min: 60% B 17 min: 98% B 24 min: 98% B 25 min: 40% B 30 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 $\mu$ L
Detector	PDA or UV-Vis detector. The detection wavelength should be set at the maximum absorbance ( $\lambda_{\text{max}}$ ) of Disperse Blue 102. While the exact $\lambda_{\text{max}}$ should be determined experimentally, a starting wavelength of around 580-620 nm is recommended based on its blue color.

### 3. Preparation of Solutions

- Mobile Phase A (10 mM Ammonium Acetate, pH 3.6): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 3.6 with formic acid. Filter through a 0.45 µm membrane filter.
- Standard Solution (100 µg/mL): Accurately weigh about 10 mg of **Disperse Blue 102** reference standard and dissolve it in 100 mL of methanol. This will serve as the stock solution. Further dilute with the initial mobile phase composition (40% Acetonitrile in Mobile Phase A) to achieve the desired concentration for calibration.
- Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the **Disperse Blue 102** sample and dissolve it in 50 mL of methanol. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

### 4. Analytical Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (methanol or initial mobile phase) to ensure the system is clean.
- Inject the standard solution(s) to determine the retention time and response of **Disperse Blue 102**.
- Inject the sample solution to be analyzed.
- Identify the **Disperse Blue 102** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Identify and quantify any impurity peaks relative to the main peak.

### 5. Data Analysis

The purity of the **Disperse Blue 102** sample is typically determined by the area percentage method.

- Purity (%) = (Area of **Disperse Blue 102** Peak / Total Area of all Peaks) x 100

For a more accurate quantification of impurities, a reference standard for each impurity would be required.

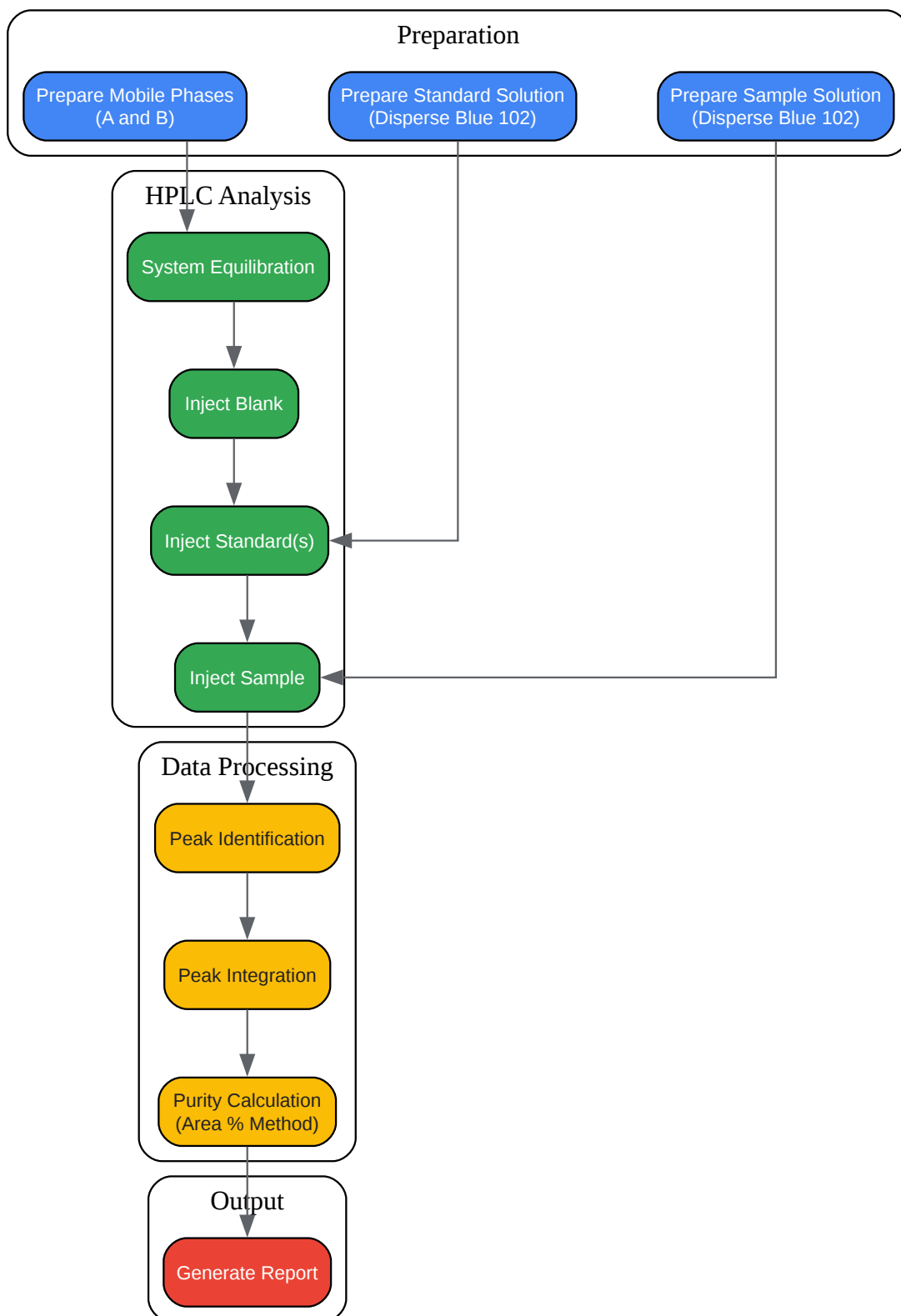
## Data Presentation

The following table presents a hypothetical purity analysis of a **Disperse Blue 102** sample, illustrating how the quantitative data can be structured.

Peak No.	Retention Time (min)	Component	Area (%)
1	3.5	5-Nitrothiazol-2-amine (Impurity A)	0.15
2	5.2	1-(Ethyl(m-tolyl)amino)propane-1,2-diol (Impurity B)	0.25
3	8.9	Unidentified Impurity 1	0.08
4	12.5	Disperse Blue 102	99.45
5	15.1	Unidentified Impurity 2	0.07
Total Impurities		0.55	
Total Area		100.00	

## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for **Disperse Blue 102** purity.



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## References

- 1. worlddyevariety.com [worlddyevariety.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)